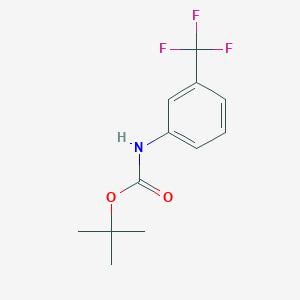

叔丁基(3-(三氟甲基)苯基)氨基甲酸酯

描述

Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound that has been the subject of various research studies due to its potential as a building block in synthetic organic chemistry and its role in the synthesis of biologically active compounds. It is related to a family of tert-butyl carbamates that have been explored for their reactivity and utility in creating complex molecular structures with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds has been extensively studied. For instance, tert-butyl phenylazocarboxylates, which are closely related to tert-butyl (3-(trifluoromethyl)phenyl)carbamate, have been used as versatile building blocks that can undergo nucleophilic substitutions and radical reactions to generate a variety of products . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of biologically active compounds, has been optimized to achieve a total yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl N-trifluoromethylcarbamate has been characterized, revealing an unusually short N-CF3 bond and a somewhat lengthened N-C(O2) bond. The molecule's structure is planar with the CC3 and CF3 groups staggered with respect to the C-O bond, and hydrogen bonding is observed to link the molecules into infinite chains .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl phenylazocarboxylates can undergo radical reactions such as oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their versatility as building blocks . Furthermore, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with excellent enantioselectivity, leading to the synthesis of optically pure enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The short N-CF3 bond and the planar configuration of the molecule contribute to its reactivity and the formation of hydrogen bonds, which can affect its solubility and stability . The electronic, photophysical, and electrochemical properties of related compounds, such as those based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, have been studied, indicating that the energy gap between singlet and triplet states can be tuned by manipulating the conjugation of the electron donor units .

科学研究应用

1. Agrochemical and Pharmaceutical Industries

- Application : TFMP and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The specific methods and procedures would depend on the desired derivative and its intended application .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of FDA-Approved Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds, which are related to “tert-Butyl (3-(trifluoromethyl)phenyl)carbamate”, have been used in the synthesis of FDA-approved drugs .

- Methods : The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group into the drug molecules .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Ubrogepant

- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Methods : The synthesis of Ubrogepant involves various chemical reactions, including the use of tert-butyl 3-(5-(5-((3-cyanophenyl)(cyclopropylmethylamino)methyl)-2-fluorophenylcarbamoyl)-3- (trifluoromethyl)-lH-pyrazol-l-yl)benzylcarbamate .

- Results : The detailed results of the synthesis and the effectiveness of Ubrogepant are not provided in the source .

4. Synthesis of Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds, which are related to “tert-Butyl (3-(trifluoromethyl)phenyl)carbamate”, have been used in the synthesis of FDA-approved drugs .

- Methods : The synthesis of these drugs involves various chemical reactions, including the incorporation of the TFM group into the drug molecules .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

5. Synthesis of Triazolo [4,3- a ]pyrazine Derivatives

- Application : Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

- Methods : The synthesis of these derivatives involves various chemical reactions, including the use of 3- (Trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyrazine .

- Results : The detailed results of the synthesis and the effectiveness of these derivatives are not provided in the source .

6. Synthesis of Folate-Conjugated Organic CO Prodrugs

- Application : Folate-conjugated organic CO prodrugs have been synthesized for targeted delivery of therapeutics .

- Methods : The synthesis of these prodrugs involves various chemical reactions, including the use of tert-butyl 3-oxo-4-phenylbutanoate .

- Results : The study found that folate conjugation significantly affects the reaction kinetics of the original diene-dienophile pairs .

7. In Vitro Antimicrobial Activity

- Application : o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have shown in vitro antimicrobial activity .

- Methods : The synthesis of these analogs involves various chemical reactions .

- Results : The detailed results of the synthesis and the effectiveness of these analogs are not provided in the source .

8. Inhibition of Amyloidogenesis

- Application : The M4 compound, which is related to “tert-Butyl (3-(trifluoromethyl)phenyl)carbamate”, has been used to inhibit amyloidogenesis .

- Methods : The application of the M4 compound involves various experimental procedures .

- Results : The detailed results of the application and the effectiveness of the M4 compound are not provided in the source .

属性

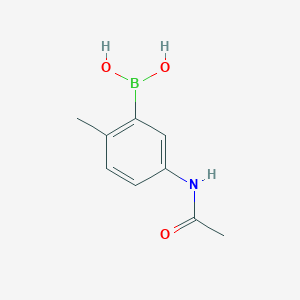

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLZDOLFXQKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446927 | |

| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate | |

CAS RN |

109134-07-8 | |

| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

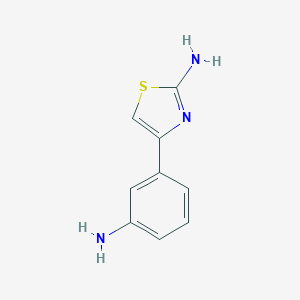

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)